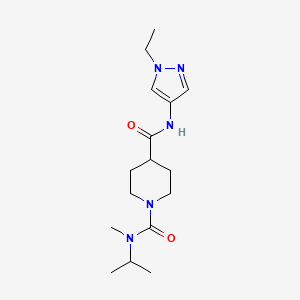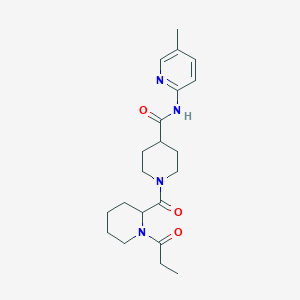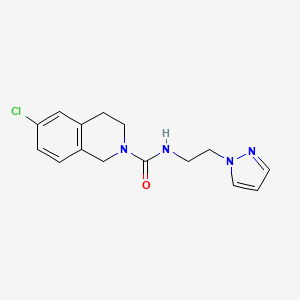
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide, also known as EPPDP, is a synthetic compound that belongs to the piperidine class of drugs. EPPDP has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the brain that is involved in various cellular processes. By modulating the activity of the sigma-1 receptor, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Studies have shown that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are important for the growth and survival of neurons in the brain. 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which are both factors that can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation is that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide is a synthetic compound, which may limit its translational potential for clinical use.
Direcciones Futuras
There are several future directions for research on 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions. Another area of interest is the role of the sigma-1 receptor in other neurological disorders, such as depression and anxiety. Studying the effects of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions may provide new insights into the underlying mechanisms of these disorders.
Métodos De Síntesis
The synthesis of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide involves the reaction of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with 1-methyl-4-(2-propan-2-ylpiperidine-1-carbonyl) piperazine in the presence of a palladium catalyst. This reaction results in the formation of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been shown to have a neuroprotective effect on neurons in the brain. This has led to research into the use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-5-21-11-14(10-17-21)18-15(22)13-6-8-20(9-7-13)16(23)19(4)12(2)3/h10-13H,5-9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAJCUREXCWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCN(CC2)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)


![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)